1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester
Overview
Description
1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester is an organic compound with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol . It is also known by its systematic name, ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoate . This compound is characterized by the presence of a five-membered dioxolane ring, which is substituted with two methyl groups and an ethyl ester group . It is a colorless liquid with a caramel-like odor .
Preparation Methods
The synthesis of 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester typically involves a multi-step process . The primary synthetic route includes the following steps:
Formation of 1,3-Dioxolane-2-propanol: This is achieved by reacting 1,3-butanediol with copper(II) oxide to form 1,3-dioxolane-2-propanol.
Oxidation to 1,3-Dioxolane-2-propanoic acid: The 1,3-dioxolane-2-propanol is then oxidized using sulfuric acid or hydrochloric acid to yield 1,3-dioxolane-2-propanoic acid.
Esterification: Finally, the 1,3-dioxolane-2-propanoic acid is esterified with ethanol to produce this compound.
Industrial production methods often involve continuous processes in reactors, where the reagents are continuously fed and the product is continuously removed . This ensures a steady supply of the compound and improves efficiency .
Chemical Reactions Analysis
1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester involves its interaction with various molecular targets and pathways . It can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers . Additionally, its ester group can undergo hydrolysis to release the corresponding acid and alcohol . These interactions are crucial in its applications in organic synthesis and pharmaceutical development .
Comparison with Similar Compounds
1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester can be compared with similar compounds such as:
1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester: This compound has a similar structure but with one less methyl group.
1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester: This compound has an acetic acid group instead of a propanoic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-4-12-9(11)5-6-10(3)13-7-8(2)14-10/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZAUEBWBHMDGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1(OCC(O1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863529 | |
Record name | 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5413-49-0 | |
Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5413-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl levulinate propyleneglycol ketal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005413490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC6563 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6563 | |
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Record name | 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL LEVULINATE PROPYLENEGLYCOL KETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTE06DHT5Y | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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